molecular formula C8H13N3S B13285291 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine

Cat. No.: B13285291
M. Wt: 183.28 g/mol
InChI Key: IJDPUDUSSOFLBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine typically involves multi-step reactions. One common method includes the reaction of a thiazole derivative with a pyrrolidine precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, improving its efficacy .

Comparison with Similar Compounds

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine can be compared with other thiazole and pyrrolidine derivatives:

The uniqueness of this compound lies in its combined thiazole and pyrrolidine structure, which provides a synergistic effect, enhancing its biological activities and making it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-4-2-6(9)7(11)8-10-3-5-12-8/h3,5-7H,2,4,9H2,1H3

InChI Key

IJDPUDUSSOFLBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=NC=CS2)N

Origin of Product

United States

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